1-Propanol, 2-methyl-2-(methylnitrosoamino)-
Overview
Description
1-Propanol, 2-methyl-2-(methylnitrosoamino)- is an organic compound with the molecular formula C5H12N2O2 It is known for its unique chemical structure, which includes a nitrosoamino group attached to a propanol backbone
Preparation Methods
The synthesis of 1-Propanol, 2-methyl-2-(methylnitrosoamino)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-2-nitrosoamino-1-propanol with appropriate reagents under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-Propanol, 2-methyl-2-(methylnitrosoamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding nitroso derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-Propanol, 2-methyl-2-(methylnitrosoamino)- has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules. In biology, the compound is studied for its potential biological activity and interactions with biomolecules. In medicine, it is investigated for its potential therapeutic properties and as a model compound for drug development. Additionally, the compound finds applications in the industry as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-methyl-2-(methylnitrosoamino)- involves its interaction with specific molecular targets and pathways. The nitrosoamino group in the compound can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved in the compound’s action are subjects of ongoing research.
Comparison with Similar Compounds
1-Propanol, 2-methyl-2-(methylnitrosoamino)- can be compared with other similar compounds, such as 2-amino-2-methyl-1-propanol and 2-methyl-2-nitrosoamino-1-propanol These compounds share structural similarities but differ in their functional groups and chemical properties
Properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-N-methylnitrous amide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-5(2,4-8)7(3)6-9/h8H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJUXIGTNVZKOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N(C)N=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268164 | |
Record name | 2-Methyl-2-(methylnitrosoamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27646-81-7 | |
Record name | 2-Methyl-2-(methylnitrosoamino)-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27646-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-2-(methylnitrosoamino)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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